molecular formula C24H19ClN2O4 B2848354 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea CAS No. 923258-01-9

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

Cat. No. B2848354
CAS RN: 923258-01-9
M. Wt: 434.88
InChI Key: CSTMYOWZXNHDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea, also known as CEC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea is complex and involves multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. This compound also inhibits the activity of several proteins involved in cell proliferation, including cyclin-dependent kinases and the mammalian target of rapamycin. In addition, this compound has been shown to disrupt the function of several signaling pathways involved in cancer cell survival, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In animal models, this compound has been shown to exhibit significant antitumor activity, with minimal toxicity to normal tissues.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. In addition, it exhibits potent antitumor activity against a range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, this compound also has some limitations for use in laboratory experiments. Its mechanism of action is complex and involves multiple pathways, making it difficult to study in isolation. In addition, its potency and selectivity for cancer cells may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea. One area of interest is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of interest is the study of the mechanism of action of this compound in more detail, including its interactions with specific proteins and signaling pathways. In addition, the use of this compound in combination with other anticancer agents may be explored to enhance its efficacy and minimize toxicity. Overall, this compound represents a promising compound for further research in the fields of medicinal chemistry, pharmacology, and biochemistry.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea involves the reaction of 4-chlorophenyl isocyanate with 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-amine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with urea to yield the final product. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.

Scientific Research Applications

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer. In pharmacology, this compound has been found to act as a potent inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In biochemistry, this compound has been shown to interact with several proteins involved in the regulation of cell signaling pathways, including the epidermal growth factor receptor and the insulin-like growth factor receptor.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-2-30-19-10-3-15(4-11-19)23-14-21(28)20-13-18(9-12-22(20)31-23)27-24(29)26-17-7-5-16(25)6-8-17/h3-14H,2H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTMYOWZXNHDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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